For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of Bucrilate in Tissue
This technical guide provides a comprehensive overview of the core mechanism of action of bucrilate (n-butyl-2-cyanoacrylate, NBCA), a widely used medical and surgical tissue adhesive. It details the chemical polymerization process, the nature of its adhesion to biological tissues, and the subsequent physiological response.
Core Mechanism of Action: Anionic Polymerization
Bucrilate is a liquid monomer that rapidly polymerizes upon contact with tissue surfaces.[1] The core mechanism is a rapid anionic polymerization process initiated by weak bases or nucleophiles present in biological environments, such as water, blood, or tissue fluids.[2][3]
The key steps are:
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Initiation: The polymerization is triggered by anions, primarily hydroxyl ions (OH⁻) from water, or other nucleophilic species like amino acids found in tissue fluids and blood.[1][4] These initiators attack the electron-deficient carbon-carbon double bond of the cyanoacrylate monomer, forming a carbanion.[2][3]
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Propagation: The newly formed carbanion is a potent nucleophile that proceeds to attack another monomer molecule. This process repeats in a rapid chain-growth reaction, forming long, stable polymer chains.[2][3] The molecular weight of the resulting polymer can typically range from 10⁵ to 10⁷ g·mol⁻¹.[2]
-
Termination: The polymerization process ceases when the propagating carbanion is neutralized, for instance, by an acidic compound.
This polymerization is an exothermic reaction, and the heat generated is influenced by the rate of curing and the thickness of the adhesive layer applied.[5] The entire process is exceptionally fast, with polymerization initiating within seconds and hardening to form a strong bond within approximately 60 seconds.[1]
Adhesion to Biological Tissues
The strong adhesive properties of bucrilate are attributed to both mechanical interlocking and chemical bonding.
-
Mechanical Interlocking: As a low-viscosity liquid, the monomer can penetrate the micropores and irregularities of the tissue surface.[6] Upon polymerization, it solidifies, creating a strong mechanical anchor to the tissue.[6]
-
Chemical Bonding: Adhesion is also achieved through secondary intermolecular forces, such as hydrogen bonding, between the polymer and the tissue substrate.[6]
This dual mechanism results in a robust bond that can effectively hold wound edges together, provide hemostasis by sealing blood vessels, and serve as a barrier against microbial infiltration.
Biological Response and Biocompatibility
The introduction of bucrilate into a biological system elicits a predictable tissue response, which is a critical factor in its biocompatibility.
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Acute Inflammatory Response: Immediately following application, a mild to moderate acute inflammatory response is observed, characterized by the infiltration of neutrophils and lymphoplasma cells.[1][7] This response tends to decrease significantly over time.[1][8]
-
Foreign Body Reaction: The solidified polymer is recognized as a foreign material, leading to the accumulation of macrophages and the formation of multinuclear giant cells at the tissue-implant interface.[1][7] This foreign body reaction typically remains stable over long periods.[1]
-
Fibrosis and Encapsulation: Over weeks to months, a fibrous connective tissue capsule forms around the adhesive.[1] The degree of fibrosis is generally considered mild and does not typically progress to significant thickening.[1]
-
Degradation: Bucrilate undergoes slow hydrolytic degradation in the body. The degradation products are primarily formaldehyde and cyanoacetate.[5] While these degradation byproducts can be cytotoxic, the slow rate of degradation from the polymer matrix generally allows the surrounding tissue to clear them without significant toxicity. Longer alkyl chains, such as the butyl group in NBCA, result in a slower degradation rate and lower histotoxicity compared to shorter-chain cyanoacrylates (e.g., ethyl or methyl).[9]
Quantitative Data Summary
The performance of bucrilate can be quantified through various metrics. The following tables summarize key data from cited literature.
Table 1: Mechanical Strength of Bucrilate Adhesives
| Test Parameter | Adhesive Type | Substrate | Mean Strength | Comparator | Comparator Strength | Source |
|---|---|---|---|---|---|---|
| Tensile Strength | Cyanoacrylate-based | Porcine Eyes (Corneal Incision) | >140 mmHg | 10-0 Nylon Suture | 76 ± 4 mmHg | [10] |
| Tensile Strength | Cyanoacrylate-based | Bovine Eyes (Corneal Incision) | >120 mmHg | 10-0 Nylon Suture | 84 ± 2 mmHg | [10] |
| Breaking Strength | Cyanoacrylate alone | Guinea Pig Dorsal Incision | Significantly Less | Percutaneous + Subcutaneous Suture | Significantly Stronger |[11] |
Table 2: Histological Tissue Response to Bucrilate Implantation Over Time (Rat Model)
| Time Point | Lymphoplasma Cells (cells/HPF) | Neutrophils (cells/HPF) | Multinuclear Giant Cells (cells/HPF) | Fibrosis Level | Source |
|---|---|---|---|---|---|
| 30 Days | 100 (range, 70-100) | 2 (range, 2-30) | 22 (range, 16-34) | Grade 1 | [1][8] |
| 90 Days | 70 (range, 50-100) | 0 (range, 0-2) | 20 (range, 16-30) | Grade 1 | [1] |
| 180 Days | 50 (range, 30-70) | 0 (range, 0-2) | 18 (range, 12-24) | Grade 1 | [1] |
| 360 Days | 30 (range, 30-50) | 0 (range, 0-2) | 16 (range, 12-22) | Grade 1 | [1][8] |
(HPF: High-Power Field; Fibrosis graded according to Common Toxicity Criteria ver. 4.0)
Key Experimental Protocols
Protocol 1: In Vivo Biocompatibility Assessment via Subcutaneous Implantation
This protocol describes a common method for evaluating the long-term tissue response to bucrilate.[1][12][13]
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Animal Model: Wistar or Sprague-Dawley rats (N=30-36) are typically used.[1][12]
-
Material Preparation & Implantation: A standardized amount of liquid bucrilate is injected into the deep cervical or subcutaneous tissue of the anesthetized animal.[1][12] Control animals may receive a sham injection or a known inert material.
-
Observation Periods: Animals are divided into cohorts for specific time points (e.g., 30, 90, 180, and 360 days).[1]
-
Tissue Harvesting: At each time point, animals are euthanized. A cube of tissue (e.g., 1 cm³) surrounding the implant site is carefully excised.[1]
-
Histological Processing: The excised tissue samples are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Staining and Analysis: Sections are stained with Hematoxylin and Eosin (H&E) to assess cellular morphology and inflammatory infiltrate, and with Masson's Trichrome (MT) to evaluate the degree of fibrosis.[1]
-
Microscopic Evaluation: A pathologist, blinded to the groups, examines the slides to quantify inflammatory cells (neutrophils, lymphocytes), foreign body giant cells, and the thickness of the fibrous capsule.[1]
References
- 1. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [surgeon.co.za]
- 7. Biocompatibility of n-butyl-cyanoacrylate compared to conventional skin sutures in skin wounds [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of tensile strength of tissue adhesives and sutures for clear corneal incisions using porcine and bovine eyes, with a novel standardized testing platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of tensile strength of cyanoacrylate tissue adhesive closure of lacerations versus suture closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
